Structural Elucidation of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile: A Comprehensive Analytical Guide
Structural Elucidation of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile: A Comprehensive Analytical Guide
Executive Summary
The compound 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile bifunctional building block widely utilized in the development of novel pharmacophores, including kinase inhibitors and antimalarial agents. Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted with two primary amine groups and an acetonitrile sidechain.
This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that ensures absolute structural certainty.
Physicochemical Profiling & Theoretical Basis
Before initiating experimental workflows, establishing the theoretical physicochemical profile is critical for defining instrument parameters. The presence of multiple nitrogen atoms heavily influences the molecule's ionization efficiency and solubility profile.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |
| CAS Registry Number | 13301-35-4 |
| Molecular Formula | C₅H₆N₆ |
| Monoisotopic Mass | 150.0654 Da |
| Theoretical [M+H]⁺ (ESI+) | 151.0727 m/z |
Data corroborated by the [1].
High-Resolution Mass Spectrometry (HRMS) Workflow
Causality & Method Selection
The selection of the ionization source is dictated by the analyte's proton affinity. The polyamino-triazine core is highly basic, making it exceptionally amenable to [2]. ESI+ is preferred over Atmospheric Pressure Chemical Ionization (APCI) because the primary amines readily accept protons in the liquid phase, yielding a robust [M+H]⁺ signal without thermal degradation[3].
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton donor, ensuring complete ionization.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Acquisition: Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
Self-Validating System
The structural validation in HRMS relies on the isotopic pattern and tandem mass spectrometry (MS/MS) fragmentation. The exact mass of the [M+H]⁺ ion must fall within 5 ppm of the theoretical 151.0727 m/z[4]. Furthermore, the collision-induced dissociation (CID) must yield predictable neutral losses (e.g., the loss of the cyanomethyl radical), validating the presence of the acetonitrile sidechain.
Table 2: HRMS (ESI+) Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Assignment / Neutral Loss |
| 151.0727 ([M+H]⁺) | 110.0461 | Loss of -CH₂CN (Cyanomethyl radical) |
| 85.0274 | Triazine ring cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Solvent Selection
A critical bottleneck in the NMR analysis of polyamino-triazines is their poor solubility in non-polar deuterated solvents (e.g., CDCl₃). This is caused by extensive intermolecular hydrogen bonding and
Experimental Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Ensure complete dissolution via mild sonication.
-
1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans).
-
2D Acquisition: Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct ¹H-¹³C bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range (2 to 3 bond) connectivities.
Self-Validating System
The NMR workflow is inherently self-validating through integration and correlation:
-
Symmetry Check: The integration ratio of the methylene singlet (~3.95 ppm) to the amine broad singlet (~6.85 ppm) must be exactly 2:4 (or 1:2). This confirms the symmetry of the two -NH₂ groups on the triazine core.
-
Connectivity Lock: 1D ¹³C NMR often struggles to detect quaternary carbons (like the nitrile -CN) due to long relaxation times. However, the HMBC experiment will show a strong cross-peak from the methylene protons to both the nitrile carbon (~117.8 ppm) and the C2 triazine carbon (~172.1 ppm), unambiguously locking the sidechain to the heterocyclic core.
Table 3: 1D and 2D NMR Assignments (DMSO-d6, 400 MHz)
| Position | ¹H Shift (ppm), Mult, Int | ¹³C Shift (ppm) | HMBC Correlations (¹H → ¹³C) |
| -CH₂- | 3.95, s, 2H | 26.5 | C2 (Triazine), -C≡N |
| -NH₂ (C4, C6) | 6.85, br s, 4H | - | C4, C6 (Triazine) |
| C2 (Triazine) | - | 172.1 | - |
| C4, C6 (Triazine) | - | 167.4 | - |
| -C≡N | - | 117.8 | - |
Vibrational Spectroscopy (FT-IR)
Causality & Method Selection
While NMR provides atomic connectivity, it does not directly measure bond vibrations. FT-IR provides orthogonal confirmation of the nitrile group. Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet methods because it requires no sample preparation, preventing the absorption of atmospheric moisture that could obscure the critical N-H stretching region.
Experimental Protocol
-
Acquisition: Place 2 mg of the neat solid directly onto the diamond ATR crystal. Apply pressure using the anvil.
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Table 4: ATR-FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350, 3150 | N-H Stretch (Asym/Sym) | Primary Amines (-NH₂) |
| 2260 | C≡N Stretch | Nitrile |
| 1630 | N-H Bend | Primary Amines (-NH₂) |
| 1550 - 1580 | C=N Stretch | Triazine Ring |
Integrated Elucidation Workflow
The structural elucidation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is not the result of a single technique, but the convergence of multiple orthogonal data streams. The logical flow of this cross-validation process is visualized below.
Fig 1: Analytical workflow for the structural elucidation of the target triazine derivative.
References
-
Title: 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | C5H6N6 | CID 25841 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 13301-35-4 (C5H6N6) - PubChemLite Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]
-
Title: Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
